molecular formula C8H6BrNO B1168873 N-fructosylamphotericin B methyl ester CAS No. 113693-20-2

N-fructosylamphotericin B methyl ester

Cat. No.: B1168873
CAS No.: 113693-20-2
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Description

Contextualization of the Antifungal Research Landscape and Unmet Needs

The field of antifungal research faces persistent challenges, primarily stemming from the limited arsenal (B13267) of effective and safe therapeutic agents to combat systemic mycotic infections. Amphotericin B (AMB), a polyene macrolide antibiotic, has long been a cornerstone in the treatment of severe fungal infections due to its broad spectrum of activity ias.ac.inresearchgate.net. However, its clinical utility is significantly hampered by its inherent insolubility in water and substantial toxicity to mammalian cells, particularly nephrotoxicity and infusion-related reactions ias.ac.inbibliotekanauki.plbibliotekanauki.pllipidmaps.org. This duality—potent antifungal activity alongside considerable host toxicity—underscores a critical unmet need for novel antifungal agents that retain the efficacy of AMB while exhibiting an improved safety profile bibliotekanauki.plbibliotekanauki.pl. The development of less toxic derivatives of polyene antibiotics, especially AMB, has been a key focus in medicinal chemistry for decades ias.ac.incaymanchem.com.

Historical Development and Rationale for N-Fructosylamphotericin B Methyl Ester (MF-AME) as a Modified Polyene

This compound, commonly referred to as N-methyl-N-D-fructosyl amphotericin B methyl ester (MF-AME), represents a significant semi-synthetic derivative developed to address the limitations of the parent compound, amphotericin B fishersci.iemims.com. AMB is an amphipathic molecule with poor aqueous solubility, leading to self-association and the formation of water-soluble oligomers and insoluble aggregates at concentrations above 10⁻⁷ M fishersci.ie. This tendency for self-association is a key factor contributing to AMB's toxicity and non-selective action against both fungal and mammalian cells bibliotekanauki.plpeerj.com.

The rationale behind the chemical modification to create MF-AME involved the synthesis of sterically hindered AMB derivatives through a rational chemical modification approach bibliotekanauki.plfishersci.ie. The modification, specifically the addition of an N-methyl-N-D-fructosyl group to the amphotericin B methyl ester, aimed to enhance water solubility, alter aggregation properties, and crucially, reduce toxicity without compromising its antifungal efficacy bibliotekanauki.plfishersci.iemims.compeerj.comnih.gov. Prior research had indicated that a net electric charge within the antibiotic molecule could prevent self-association, guiding the design of water-soluble derivatives fishersci.ie. MF-AME, as a zwitterionic derivative, aimed to control this self-association, thereby potentially improving its therapeutic index bibliotekanauki.plfishersci.iepeerj.comnih.gov.

Significance of this compound in Preclinical Mycology and Drug Discovery

MF-AME holds notable significance in preclinical mycology and drug discovery due to its improved pharmacological properties compared to native AMB. Preclinical studies have demonstrated that MF-AME retains the broad spectrum of antifungal activity characteristic of AMB bibliotekanauki.plbibliotekanauki.plfishersci.ienih.govbibliotekanauki.pl. Crucially, it exhibits a significantly reduced toxicity towards mammalian cells, reported to be lower by approximately two orders of magnitude both in vivo and in vitro bibliotekanauki.plbibliotekanauki.plfishersci.ienih.govbibliotekanauki.plnih.gov. This improved selective toxicity is believed to be a result, in part, of a diminished concentration of toxic water-soluble oligomers in aqueous media, as well as an enhanced ability to differentiate between fungal ergosterol (B1671047) and mammalian cholesterol bibliotekanauki.plnih.gov.

Comparative studies have evaluated the biological properties of free MF-AME, AMB, and their liposomal formulations mims.comresearchgate.net. While AMB's fungistatic (MIC) and fungicidal (MFC) activity against Candida albicans is preserved in MF-AME, the incorporation of MF-AME into liposomes did not consistently further improve its selective toxicity, unlike AMB bibliotekanauki.plmims.comresearchgate.net.

Table 1: Comparative Antifungal Activity and Sterol Interference of AMB and MF-AME against Candida albicans

CharacteristicAmphotericin B (AMB)This compound (MF-AME)Reference
Antifungal Activity (MIC/MFC) High fungistatic and fungicidal activity preserved in MF-AME bibliotekanauki.pl.Preserves the high fungistatic and fungicidal activity of AMB bibliotekanauki.pl. bibliotekanauki.pl
Toxicity to Mammalian Cells HighTwo orders of magnitude lower in vivo and in vitro bibliotekanauki.plbibliotekanauki.plnih.gov. bibliotekanauki.plbibliotekanauki.plfishersci.ienih.govnih.gov
Aqueous Solubility of Salts Poorly soluble bibliotekanauki.plfishersci.ie.Good solubility in water lipidmaps.orgmims.comnih.govresearchgate.net. lipidmaps.orgmims.comnih.govresearchgate.net
Self-association Forms water-soluble oligomers and insoluble aggregates bibliotekanauki.plfishersci.iepeerj.com.Altered aggregation properties, diminished concentration of toxic water-soluble oligomers bibliotekanauki.plfishersci.iepeerj.comnih.gov. bibliotekanauki.plfishersci.iepeerj.comnih.gov
Antagonistic Effect of Ergosterol on Activity Increased MIC 500-fold, MFC 100-fold bibliotekanauki.pl.Increased MIC 50-fold, MFC 20-fold bibliotekanauki.pl. bibliotekanauki.pl
Antagonistic Effect of Cholesterol on Activity Increased MIC 10-fold, MFC 20-fold bibliotekanauki.pl.Increased MIC and MFC only 2-fold bibliotekanauki.pl. bibliotekanauki.pl
Activity against MDR Fungal Strains Active lipidmaps.orgnih.gov.Retains activity against multidrug-resistant fungal cells bibliotekanauki.pllipidmaps.orgnih.gov. bibliotekanauki.pllipidmaps.orgnih.gov

Studies on the antagonistic effect of sterols revealed that AMB was more sensitive to sterol interference than MF-AME bibliotekanauki.pl. For instance, the presence of ergosterol increased the Minimal Inhibitory Concentration (MIC) of AMB by 500-fold and the Minimal Fungicidal Concentration (MFC) by 100-fold, whereas for MF-AME, these increases were only 50-fold and 20-fold, respectively bibliotekanauki.pl. Similarly, cholesterol increased the MIC and MFC of AMB by 10- and 20-fold, respectively, but only by 2-fold for MF-AME bibliotekanauki.pl. These findings suggest that MF-AME possesses a better ability to differentiate between cholesterol and ergosterol, contributing to its improved selective toxicity bibliotekanauki.plnih.gov. MF-AME has also shown synergistic effects when combined with other antifungal agents, such as 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP), in facilitating their diffusion through fungal cell membranes nih.gov. This indicates its potential in combination therapies for overcoming permeability barriers in fungal cells.

Properties

CAS No.

113693-20-2

Molecular Formula

C8H6BrNO

Synonyms

N-fructosylamphotericin B methyl ester

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for N Fructosylamphotericin B Methyl Ester

Advanced Synthetic Methodologies for N-Fructosylamphotericin B Methyl Ester Production

The production of this compound primarily relies on the chemical modification of the parent compound, amphotericin B, which is produced via fermentation of Streptomyces nodosus. These modifications are designed to enhance the compound's solubility and reduce its toxicity while maintaining its antifungal efficacy.

Semi-Synthetic Approaches from Amphotericin B

The cornerstone of this compound synthesis is a semi-synthetic approach starting from amphotericin B. This process involves two main chemical transformations: esterification of the C16 carboxyl group and N-glycosylation of the mycosamine (B1206536) amino group.

A key method for the N-glycosylation step involves the reaction of amphotericin B with a reducing sugar, such as glucose, in a suitable solvent like dimethylformamide. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes an Amadori rearrangement to yield the more stable N-fructosyl derivative. The subsequent esterification of the carboxyl group is often achieved using diazomethane or other methylating agents.

One notable derivative, N-methyl-N-D-fructosyl amphotericin B methyl ester (MF-AME), is synthesized through a rational chemical modification of amphotericin B. This process leads to a sterically hindered derivative that retains the broad-spectrum antifungal activity of the parent antibiotic but exhibits significantly lower toxicity. nih.gov The synthesis of MF-AME and its water-soluble salt with L-aspartic acid has been performed in laboratory settings. bibliotekanauki.pl

Chemoenzymatic and Biosynthetic Routes to this compound

While semi-synthetic methods are prevalent, research into chemoenzymatic and biosynthetic routes offers potential for more controlled and efficient production. Chemoenzymatic approaches could involve the use of glycosyltransferases to attach the fructose moiety to the mycosamine sugar of amphotericin B or its methyl ester. These enzymes can offer high regio- and stereoselectivity, which is often challenging to achieve through purely chemical means. The enzymatic synthesis of fructosyl derivatives has been demonstrated with other molecules, such as sorbitol, indicating the potential for applying similar enzymatic transfructosylation methods to amphotericin B derivatives. mdpi.com

Biosynthetic approaches aim to modify the genetic makeup of the amphotericin B-producing organism, Streptomyces nodosus, to directly produce the desired derivative. This could involve introducing genes for enzymes capable of glycosylating the mycosamine residue with fructose. While the direct biosynthesis of this compound has not been extensively reported, the generation of other glycosylated analogues of polyene antibiotics through synthetic biology has been explored. le.ac.uk This highlights the potential for future development in this area.

Design and Synthesis of this compound Analogues and Prodrugs

The design of analogues and prodrugs of this compound is a key strategy to further enhance its pharmacological properties. Analogues may involve modifications to the macrolide ring, the polyene chain, or the fructosyl moiety to fine-tune activity and toxicity.

Prodrug strategies often involve masking the functional groups of the molecule to improve solubility, stability, or to achieve targeted release. For instance, the attachment of a phosphate promoiety to amphotericin B has been shown to decrease its toxicity without compromising its fungicidal activity upon enzymatic activation in the host. nih.gov Similar strategies could be applied to this compound. Another approach involves the use of telodendrimers with phenylboronic acid moieties to form "click" prodrug nanoformulations with amphotericin B, which exhibit pH- and ROS-responsive drug release. nih.gov

Stereochemical Considerations in this compound Synthesis

The stereochemistry of this compound is complex, with numerous chiral centers in the amphotericin B backbone and the attached fructose moiety. The semi-synthetic approach starting from the naturally produced amphotericin B ensures the retention of the complex stereochemistry of the macrolide core.

A critical stereochemical consideration arises during the N-glycosylation step. The Amadori rearrangement of the imine formed between the mycosamine amine and glucose leads to the formation of a new stereocenter at the anomeric carbon of the resulting fructose. The reaction conditions can influence the stereochemical outcome of this transformation. Advanced techniques in stereoselective glycosylation, which often involve the use of specific catalysts or protecting group strategies, could be adapted to control the stereochemistry of the glycosidic linkage. nih.govfrontiersin.org

Purification and Characterization Methodologies for Synthetic this compound

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. Reversed-phase columns, such as C18, are commonly employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. flash-chromatographie.com

Table 1: HPLC Purification Parameters for Amphotericin B Derivatives

ParameterValue
Column Waters XBridge Shield RP18, 150x4.6mm, 5µm
Mobile Phase A Water + 0.1% formic acid
Mobile Phase B Methanol + 0.1% formic acid
Flow Rate 0.8 mL/min
Detection UV Scan 210-450 nm
Injection Volume 10 µL

This table presents typical starting parameters for the purification of Amphotericin B and its derivatives. Optimization for this compound may be required.

Once purified, the structure and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed molecular structure, including the confirmation of the N-fructosyl moiety and the methyl ester group. Specific chemical shifts and coupling constants provide information about the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic polyene chromophore of the amphotericin B backbone gives rise to a distinct UV-Vis absorption spectrum, which can be used to confirm the integrity of this part of the molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for studying the aggregation state of amphotericin B and its derivatives in solution, which is known to be related to their biological activity and toxicity. nih.gov

Table 2: Spectroscopic Data for Amphotericin B (for comparison)

TechniqueKey Observations
¹H NMR Complex spectrum with signals in the olefinic region (6.0-6.4 ppm) corresponding to the polyene chain, and numerous signals in the aliphatic region for the macrolide ring and mycosamine sugar.
¹³C NMR Signals corresponding to the carboxyl carbon (~179 ppm), olefinic carbons (130-140 ppm), and various oxygenated carbons of the macrolide and sugar moieties. rsc.org
MS Expected molecular ion peak at m/z 924.1 for [M+H]⁺.

Molecular and Cellular Mechanisms of Action of N Fructosylamphotericin B Methyl Ester

Interactions with Fungal Membrane Components: Ergosterol (B1671047) Specificity and Modulation

The selective toxicity of polyene antibiotics like AMB and its derivatives, including MF-AME, for fungi is a result of their stronger binding capacity to ergosterol, a primary sterol in fungal cell membranes, compared to cholesterol found in mammalian cell membranes bibliotekanauki.plresearchgate.netjst.go.jpbibliotekanauki.pl. Chemical modifications of AMB, such as the synthesis of MF-AME, have aimed to enhance this differential binding, thereby reducing toxicity towards host cells bibliotekanauki.plresearchgate.netscience.gov. MF-AME exhibits a two orders of magnitude lower toxicity to mammalian cells in in vivo and in vitro experiments while maintaining the broad antifungal spectrum of AMB bibliotekanauki.plresearchgate.netscience.gov. This improved selectivity is partly attributed to modulated interactions with fungal and mammalian cell membranes science.gov.

Amphotericin B demonstrates a significantly higher affinity for ergosterol-containing membranes than for cholesterol-containing membranes. For instance, in one study utilizing surface plasmon resonance (SPR) on model lipid membranes, AMB showed approximately an 18-fold higher affinity for ergosterol-containing membranes (POPC–ergosterol, 4:1 v/v) compared to cholesterol-containing membranes (POPC–cholesterol, 4:1 v/v) jst.go.jp. While direct quantitative binding affinity data for MF-AME analogous to that of AMB is less extensively detailed in the provided literature, studies indicate that MF-AME's interaction with sterols is distinct from AMB. For example, the antagonistic effect of sterols (their ability to interfere with antifungal activity) was significantly less pronounced for MF-AME than for AMB, suggesting a modified interaction or a different mode of membrane perturbation that is less easily counteracted by free sterols bibliotekanauki.pl.

Sterol TypeRelative Binding Affinity to Amphotericin B (AMB)
Ergosterol (Fungal)~18 times higher than Cholesterol jst.go.jp
Cholesterol (Mammalian)Reference (Lower) jst.go.jp

Table 1: Differential Binding Affinity of Amphotericin B to Ergosterol vs. Cholesterol in Model Membranes.

Molecular dynamics simulations further reveal that the interaction between AMB and ergosterol is more specific than with cholesterol researchgate.net. This enhanced specificity leads to the formation of more stable channels with a larger size and higher ion conductance in ergosterol-containing membranes compared to cholesterol-containing ones researchgate.net.

Pore Formation Dynamics and Membrane Permeabilization Mechanisms

MF-AME, like its parent compound AMB, exerts its fungicidal effect by forming transmembrane channels (pores) in the fungal cell membrane after binding to ergosterol bibliotekanauki.pllipidmaps.orgresearchgate.net. This process leads to increased membrane permeability, causing the leakage of essential intracellular components and ultimately resulting in cell death bibliotekanauki.pllipidmaps.orgresearchgate.netnih.gov. The widely accepted model for AMB's action involves the formation of 1:1 antibiotic-to-sterol aggregates that subsequently assemble into a barrel-like transmembrane pore with a hydrophilic interior researchgate.net. MF-AME's lower toxicity to mammalian cells is linked to its reduced effectiveness in forming these permeabilizing species in mammalian cell membranes when compared to AMB science.gov.

A key consequence of pore formation by MF-AME and AMB is the disruption of cellular ion homeostasis. This leads to increased ion permeability, particularly the leakage of vital cytoplasmic components such as potassium ions (K+) researchgate.netbibliotekanauki.pllipidmaps.orgresearchgate.net. Early studies established that potassium leakage is often the first observable event following exposure of cells to polyene antibiotics and serves as a reliable indicator of their activity academicjournals.org. Comparative studies show that MF-AME, like AMB, induces K+ efflux from fungal cells, with the extent of efflux depending on the applied dose bibliotekanauki.pl. The ability to induce potassium leakage from red blood cells was used as a measure of MF-AME's toxicity in its aggregated state researchgate.net.

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) are crucial tools for investigating the self-association and aggregation states of polyene antibiotics like AMB and its derivatives in aqueous solutions bibliotekanauki.plresearchgate.netresearchgate.netjst.go.jpscience.govplos.orgmdpi.comresearchgate.net. AMB is known to undergo self-association in aqueous media, existing in equilibrium as monomers, soluble oligomers, and insoluble aggregates bibliotekanauki.pl. The specific aggregation state significantly influences the drug's selective toxicity, with monomeric AMB being more selective for fungal cells and water-soluble aggregates demonstrating non-selective toxicity towards both fungal and mammalian cells bibliotekanauki.pl.

MF-AME also exhibits concentration-dependent changes in its UV-Vis spectra, indicative of self-association. Similar to AMB, an increase in antibiotic concentration leads to a decrease in the 408 nm absorption band (characteristic of the monomeric form) and a simultaneous appearance of a broad, intense band around 340 nm, representing aggregated forms researchgate.netplos.org. However, the spectroscopic signature of self-associated species appears at a higher concentration for MF-AME and, for a given concentration, shows lower intensity compared to AMB researchgate.net. This suggests MF-AME has a reduced tendency for self-association compared to the parent drug bibliotekanauki.plresearchgate.netresearchgate.net. Furthermore, MF-AME displays a distinct CD spectrum compared to AMB, a difference directly linked to its altered self-association properties researchgate.netresearchgate.net. Simulations of CD spectra suggest that the characteristic CD spectrum of AMB aggregates corresponds to higher-order oligomers rather than simple dimers researchgate.net.

Intracellular Fungal Target Modulation by N-Fructosylamphotericin B Methyl Ester

The primary and well-established mechanism of action for this compound, consistent with its parent compound amphotericin B, is the disruption of fungal cell membrane integrity through interaction with ergosterol and subsequent pore formation. This membrane permeabilization leads to the leakage of essential intracellular components, ultimately causing fungal cell death bibliotekanauki.pllipidmaps.orgresearchgate.net. While this process has profound consequences for intracellular homeostasis and metabolic processes, current research, as reflected in the provided sources, does not extensively detail distinct intracellular fungal targets beyond this fundamental membrane-disrupting action. The emphasis remains on the direct perturbation of the cell membrane as the critical mechanism of antifungal activity.

Comparative Mechanistic Analysis with Amphotericin B and Other Polyene Macrolides

The mechanistic action of this compound (often referred to as MFAME, or N-methyl-N-D-fructosyl amphotericin B methyl ester) represents a refined approach within the class of polyene macrolide antibiotics, particularly when compared to its parent compound, amphotericin B (AmB), and other polyenes. While retaining the fundamental antifungal mechanism characteristic of polyenes, MFAME exhibits notable improvements in selective toxicity and physicochemical properties, primarily attributed to modifications in its aggregation behavior and sterol interaction profiles.

Amphotericin B, a classic polyene macrolide, exerts its antifungal effect by binding specifically to ergosterol, the predominant sterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels, causing altered membrane permeability and the leakage of vital intracellular components such as potassium ions, ultimately resulting in fungal cell death. mims.comlipidmaps.orgmsdvetmanual.comszu.czresearchgate.netacs.org AmB's affinity for ergosterol is higher than its affinity for cholesterol, the primary sterol in mammalian cell membranes, which provides its therapeutic selectivity. msdvetmanual.comszu.czbibliotekanauki.pl However, AmB still interacts with cholesterol in mammalian membranes, contributing to its significant side effects and toxicity. mims.comszu.cznih.govucd.ie

Polyene macrolides generally function by binding to sterol components within phospholipid-sterol membranes, inducing physical changes and pore formation. msdvetmanual.comresearchgate.netucd.ievt.eduplos.org This pore formation facilitates the efflux of potassium ions and the influx of hydrogen ions, leading to internal acidification and disruption of enzymatic functions, and eventual leakage of other intracellular contents. msdvetmanual.complos.org

This compound (MFAME) maintains the broad-spectrum antifungal activity and potency observed with conventional amphotericin B. bibliotekanauki.plbibliotekanauki.pl Despite similar antifungal efficacy, MFAME demonstrates a significantly reduced toxicity profile towards mammalian cells, often by two orders of magnitude in vitro and in vivo, when compared to AmB. bibliotekanauki.plbibliotekanauki.pl This enhanced selective toxicity is largely attributed to two key mechanistic differences:

Improved Sterol Differentiation: MFAME exhibits a superior ability to differentiate between fungal ergosterol and mammalian cholesterol. bibliotekanauki.pl This allows MFAME to more selectively target fungal membranes while minimizing detrimental interactions with host cell membranes.

Altered Self-Association and Aggregation: A crucial aspect of AmB's toxicity is its tendency to self-associate in aqueous solutions, forming soluble aggregates. bibliotekanauki.plresearchgate.netnih.gov Studies indicate that monomeric AmB is more selective towards ergosterol-containing membranes, whereas its water-soluble aggregates are non-selective and can damage both fungal and mammalian cells. bibliotekanauki.plresearchgate.netnih.gov MFAME, through its chemical modification, shows diminished concentrations of these water-soluble oligomers and altered aggregation properties. bibliotekanauki.plresearchgate.netnih.govucd.ie This change in self-association behavior contributes to its reduced toxicity and improved selectivity. The greater water solubility of MFAME, which forms perfectly water-soluble salts, also contrasts with AmB's virtual insolubility, facilitating better formulation and potentially impacting its distribution and interaction within biological systems. bibliotekanauki.plbibliotekanauki.pl

The comparative mechanistic analysis highlights that while both AmB and MFAME operate via sterol-binding and membrane-permeabilization mechanisms, the chemical modifications in this compound lead to distinct advantages in terms of selective toxicity. These improvements are primarily mediated by an altered aggregation profile and a refined ability to distinguish between fungal ergosterol and mammalian cholesterol, thereby offering a more favorable therapeutic index.

Comparative Mechanistic Properties of Amphotericin B and this compound

PropertyAmphotericin B (AmB)This compound (MFAME)
Antifungal Activity Broad-spectrum, potent. Exerts fungicidal action. mims.comresearchgate.netbibliotekanauki.plRetains broad-spectrum antifungal activity and potency similar to AmB. bibliotekanauki.plbibliotekanauki.pl
Primary Mechanism of Action Binds to ergosterol in fungal membranes, forming transmembrane channels, leading to ion leakage and cell death. mims.comlipidmaps.orgmsdvetmanual.comszu.czacs.orgSimilar sterol-binding and membrane-permeabilization mechanism. bibliotekanauki.plbibliotekanauki.pl
Selectivity for Sterols Higher affinity for ergosterol (fungal) than cholesterol (mammalian), but still interacts with cholesterol, contributing to toxicity. msdvetmanual.comszu.czbibliotekanauki.plExhibits a better ability to differentiate between cholesterol and ergosterol, leading to enhanced selective toxicity. bibliotekanauki.pl
Self-Association/Aggregation Undergoes self-association in aqueous media, forming monomers and soluble aggregates. Water-soluble aggregates are non-selective and toxic to both fungal and mammalian cells, while monomers are more selective. bibliotekanauki.plresearchgate.netnih.govShows diminished concentrations of water-soluble oligomers and altered aggregation properties. This contributes to improved selective toxicity by reducing non-selective interactions with mammalian membranes. bibliotekanauki.plresearchgate.netnih.govucd.ie
Water Solubility Virtually insoluble in water. bibliotekanauki.plForms perfectly water-soluble salts. bibliotekanauki.plbibliotekanauki.pl
Toxicity to Mammalian Cells Significant toxicity due to interaction with cholesterol, limiting clinical use. mims.comszu.cznih.govucd.ieExhibits significantly lower toxicity (two orders of magnitude reduction in vitro and in vivo) compared to AmB. bibliotekanauki.plbibliotekanauki.pl

Preclinical Efficacy and Antifungal Spectrum of N Fructosylamphotericin B Methyl Ester

In Vitro Susceptibility Profiling Against Clinically Relevant Fungal Pathogens

The in vitro activity of N-fructosylamphotericin B methyl ester has been evaluated to determine its spectrum and potency against various fungal pathogens.

This compound is reported to retain the broad-spectrum antifungal activity characteristic of its parent molecule, Amphotericin B. nih.govnih.govbibliotekanauki.pl Studies have confirmed its fungistatic and fungicidal activity against Candida albicans ATCC 10261. nih.gov The derivative's potency is considered comparable to that of Amphotericin B. nih.gov

However, specific Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound against a comprehensive panel of clinically relevant fungal pathogens are not detailed in the available literature. For context, representative MIC ranges for the parent compound, Amphotericin B, against various Candida species are presented below.

Table 1: Representative MIC Ranges for Amphotericin B Against Candida Species

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.125 - 1 jidc.org
Candida glabrata0.25 - 2 jidc.org
Candida parapsilosis0.125 - 1 jidc.org

Detailed research findings on the specific efficacy of this compound against biofilm-forming fungi are not available in the reviewed scientific literature. The ability of this particular derivative to inhibit biofilm formation or eradicate mature biofilms has not been specifically documented.

This compound has demonstrated efficacy against fungal strains exhibiting multi-drug resistance (MDR). Research on its mechanism indicates that the compound is effective against MDR strains of Saccharomyces cerevisiae that overexpress genes encoding drug efflux pumps from Candida albicans. The findings suggest that this compound is not a substrate for these multidrug exporting pumps, which may be attributed to its large molecular volume. This allows the compound to bypass this common resistance mechanism.

There is currently no specific data available regarding the efficacy of this compound against fungal strains with clinically defined resistance to azole or echinocandin classes of antifungals. mdpi.comfrontiersin.org

In Vivo Efficacy Models in Experimental Mycoses (Animal Models)

The preclinical evaluation of this compound in animal models has been a key area of investigation, primarily focusing on its improved safety profile compared to Amphotericin B.

Studies have consistently reported that this compound exhibits significantly lower toxicity in vivo in animal models compared to Amphotericin B. nih.govnih.gov This reduced toxicity is a primary characteristic of the derivative.

Despite the clear indications of in vivo evaluation, specific efficacy data from systemic fungal infection models, such as murine models of candidiasis or aspergillosis, are not detailed in the available literature. Information regarding survival rates, mean survival time, or the reduction in fungal burden in organs like the kidneys and lungs for animals treated with this compound could not be found in the reviewed sources. mdpi.com

There is no information available in the scientific literature regarding the evaluation of this compound in animal models of superficial or localized fungal infections, such as topical or dermatological models.

Synergistic and Antagonistic Interactions of this compound with Other Antifungal Agents (Preclinical)

No preclinical data from in vitro or in vivo studies detailing the synergistic or antagonistic interactions of this compound with other antifungal agents are currently available in the public domain.

Preclinical Pharmacokinetics and Pharmacodynamics of N Fructosylamphotericin B Methyl Ester

Absorption and Distribution Profiles in Animal Models

Direct comprehensive data on the absorption and systemic distribution profiles of N-fructosylamphotericin B methyl ester in animal models are limited within the accessible research. However, comparative in vitro studies provide some indications regarding cellular uptake. For instance, investigations comparing various amphotericin formulations, including N-methyl-N-D-fructosyl amphotericin B methyl ester (MFAME), with free amphotericin B and liposomal amphotericin B (AmBisome®), have explored their accumulation in cells. These studies demonstrated that the complexation of amphotericin B with polyvinylpyrrolidone (B124986) (AmB–PVP) reduced amphotericin uptake by macrophages to an extent similar to that observed with the liposomal formulation (AmBisome®) researchgate.net. While not directly quantifying the absorption and distribution of this compound in whole animal models, this suggests that structural modifications or formulations can influence cellular accumulation, which is a facet of distribution. The quantification of amphotericin B accumulation in cells was performed using High-Performance Liquid Chromatography (HPLC) analysis, with typical retention times for amphotericin B at 8.2 minutes researchgate.net.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Efficacy Prediction

While the concept of preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling is a recognized valuable approach for integrating quantitative information about a compound's pharmacological properties with its pharmacokinetics to predict efficacy fishersci.ie, specific PK/PD modeling data for this compound in animal models is not detailed in the available literature. PK/PD analysis aims to quantify drug concentration-pharmacological response-time relationships, requiring comprehensive characterization of both drug concentration and pharmacological effect over time fishersci.ie. For instance, in the context of other antimicrobial agents, PK/PD targets like the ratio of the area under the unbound drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) have been used to predict efficacy lipidmaps.orguni.lu.

Although direct PK/PD modeling specifics for this compound are absent, it has been noted that Amphotericin B methyl ester reduces mortality in a mouse model of C. albicans infection when administered at doses of 1 and 10 mg/kg, indicating its in vivo efficacy caymanchem.com. However, the underlying PK/PD relationships that govern this efficacy are not quantified in the provided search results.

Tissue Distribution and Accumulation Profiles in Experimental Studies

Detailed, quantitative tissue distribution and accumulation profiles of this compound in experimental animal studies are not extensively described in the provided sources. Studies have focused on the compound's behavior at the cellular level and its reduced toxicity compared to Amphotericin B. For instance, N-methyl-N-D-fructosyl amphotericin B methyl ester (MFAME) exhibits reduced cellular accumulation in macrophages in vitro when compared to free amphotericin B, a characteristic it shares with liposomal amphotericin B formulations researchgate.net. This reduced cellular accumulation is considered a factor in its lower cytotoxicity researchgate.net.

Biomembrane models, such as liposomes, are employed in drug-membrane interaction studies to predict a drug's behavior at biological membranes and its potential impact on biodistribution profiles researchgate.net. The observed differences in toxicity between this compound and native Amphotericin B are hypothesized to be partly due to differential affinity to fungal and mammalian cell membranes, and potentially altered self-association properties nih.govnih.govresearchgate.netjuit.ac.in. N-methyl-N-D-fructosyl amphotericin B methyl ester (MFAME) is known to exist in monomeric, soluble, and insoluble aggregate forms in aqueous solutions, with the proportions influenced by medium composition nih.govnih.gov. These aggregation properties can influence its interaction with membranes and subsequently, its distribution characteristics nih.govnih.gov.

Formulation Strategies and Drug Delivery Systems for N Fructosylamphotericin B Methyl Ester

Liposomal and Nanoparticle Encapsulation Approaches for Enhanced Delivery

Liposomal and nanoparticle encapsulation are prominent strategies employed to enhance the delivery and therapeutic index of drugs, including polyene macrolides like N-fructosylamphotericin B methyl ester (MFAME) bibliotekanauki.plomicsonline.orgijppdr.com. Liposomes are spherical vesicles composed of at least one lipid bilayer, capable of encapsulating both water-soluble and lipid-soluble drugs within their aqueous compartments or phospholipid bilayers, respectively omicsonline.orgijppdr.comamazonaws.comresearchgate.net. This encapsulation can lead to reduced systemic toxicity while maintaining or enhancing antifungal activity bibliotekanauki.plomicsonline.org. Nanoparticles, including polymeric nanoparticles and carbon nanotubes, also offer versatile platforms for drug delivery, providing benefits such as enhanced bioavailability, targeted delivery, and controlled release researchgate.netcanada.camdpi.comnih.gov.

Optimization of Lipid Composition and Particle Size

The efficacy of liposomal formulations is significantly influenced by the optimization of their lipid composition and particle size. For this compound (MFAME), studies have utilized small unilamellar vesicles (SUVs) composed of dimyristoyl phosphatidylcholine (DMPC) alone or in combination with cholesterol or ergosterol (B1671047), typically at an 8:2 molar ratio, to incorporate the antibiotic bibliotekanauki.plresearchgate.net.

The characteristics of lipid vesicles, such as the presence and type of sterol, phospholipid properties (e.g., electric charge, acyl chain length, presence of double bonds), and the lipid-to-antibiotic ratio, can modulate the ability of liposomes to reduce drug toxicity bibliotekanauki.pl. For instance, AMB incorporated into sterol-free or cholesterol-containing DMPC-liposomes maintained similar fungistatic and fungicidal activity as the free antibiotic. However, when incorporated into ergosterol-containing liposomes, its activity was reduced five-fold bibliotekanauki.pl. Similarly, MFAME's fungistatic activity was only diminished in ergosterol-containing liposomes, while its activity remained the same in sterol-free or cholesterol-containing liposomes compared to the free antibiotic bibliotekanauki.pl.

The process of sonication or extrusion is crucial for obtaining small-sized liposomes with a narrow size distribution, typically ranging from 25 to 500 nm amazonaws.com. French pressure methods can produce homogeneous unilamellar liposomes of intermediate size (30-80 nm) that are more stable than sonicated liposomes amazonaws.com.

Table 1: Impact of Lipid Composition on Antifungal Activity of Liposomal Amphotericin B (AMB) and this compound (MFAME)

CompoundLipid Composition (Molar Ratio)Effect on Fungistatic/Fungicidal Activity (compared to free drug)Reference
AMBSterol-free DMPCSame activity bibliotekanauki.pl
AMBDMPC:Cholesterol (8:2)Same activity bibliotekanauki.pl
AMBDMPC:Ergosterol (8:2)5 times less active bibliotekanauki.pl
MFAMESterol-free DMPCSame activity bibliotekanauki.pl
MFAMEDMPC:Cholesterol (8:2)Same activity bibliotekanauki.pl
MFAMEDMPC:Ergosterol (8:2)Diminished activity bibliotekanauki.pl

Impact of Formulation on Solubility and Stability of this compound

This compound (MFAME) is notable for its good water solubility compared to amphotericin B (AMB), which is highly water-insoluble bibliotekanauki.plresearchgate.netmdpi.com. Despite its inherent solubility, formulation into liposomes and nanoparticles can further influence its physicochemical properties, including aggregation behavior and stability.

MFAME, similar to its parent antibiotic, exists in aqueous solutions in equilibrium between monomeric, soluble aggregated, and insoluble aggregated forms researchgate.net. The self-association properties of MFAME can be influenced by the medium composition, which in turn affects its toxicity towards red blood cells researchgate.net. Liposomal encapsulation of MFAME, while generally beneficial for other drugs, did not provide further improvement in its selective toxicity mdpi.com. This observation suggests that the chemical modification itself (glycosylation) to create MFAME might be a more significant factor in reducing toxicity and improving water solubility than subsequent liposomal formulation, potentially replacing the need for costly liposomal formulations to achieve a favorable toxicity profile researchgate.netmdpi.com.

Regarding stability, the acid salts of amphotericin B methyl ester derivatives are generally less stable in solid form compared to amphotericin B. However, in solution, when the pH is adjusted to 6.0 and stored at 5°C, the methyl ester salts can exhibit stability comparable to that of the parent compound, amphotericin B nih.gov. This highlights the importance of controlled environmental conditions for maintaining the stability of this compound in pharmaceutical preparations.

Polymeric Micelles and Other Colloidal Delivery Systems

Polymeric micelles represent another class of nanoscopic, long-circulating carriers that can effectively solubilize hydrophobic drugs such as this compound (MFAME) nih.gov. These micelles are formed by the self-assembly of amphiphilic block copolymers in aqueous solutions, typically above their critical micelle concentrations (CMCs) mdpi.comjpionline.orgijper.org. They possess a core-shell structure where hydrophobic drugs are encapsulated within the core, while the hydrophilic shell provides stability and prolonged circulation time mdpi.comjpionline.orgijper.org.

Polymeric micelles offer several advantages, including excellent biocompatibility, low toxicity, enhanced blood circulation time, and the ability to solubilize a wide range of drugs ijper.org. Different types of polymeric micelles exist, categorized by the intermolecular forces driving their formation (hydrophobic interactions, electrostatic interactions in polyion complex micelles, and metal complexation) ijper.org. The size of these micelles typically ranges from 10 to 100 nm mdpi.com.

For example, poly(ethylene oxide)-block-poly(beta benzyl-L-aspartate) (PEO-PBLA) micelles have been studied for solubilizing amphotericin B (AmB) nih.gov. The loading of AmB into PEO-PBLA micelles occurs during the self-assembly process through a dialysis procedure nih.gov. AmB-loaded PEO-PBLA micelles have been shown to be non-hemolytic at concentrations where free AmB (e.g., Fungizone) causes complete red blood cell lysis, indicating a gradual and safer release of the drug nih.gov. These micelles can also be freeze-dried and easily reconstituted, maintaining drug integrity nih.gov. While specific detailed research findings on MFAME directly within polymeric micelles are less extensively documented in the provided snippets, the principles demonstrated with AMB highlight the potential for similar applications with MFAME due to its improved solubility and similar structural basis.

Table 2: Characteristics of Polymeric Micelles as Drug Carriers

CharacteristicDescriptionReference
StructureCore-shell structure, formed by self-assembly of amphiphilic block copolymers with a hydrophobic core and hydrophilic shell. mdpi.comjpionline.org
FormationSelf-assembly above Critical Micelle Concentration (CMC) via hydrophobic interactions, electrostatic interactions (polyion complex micelles), or metal complexation. mdpi.comijper.org
Size RangeTypically 10 to 100 nm. mdpi.com
AdvantagesExcellent biocompatibility, low toxicity, enhanced blood circulation time, ability to solubilize hydrophobic drugs, controlled drug release, potential for targeted delivery. nih.govijper.org
Hemolytic Activity (AmB)AmB-loaded PEO-PBLA micelles are non-hemolytic at concentrations where free AmB is highly hemolytic, suggesting gradual drug release and reduced toxicity. nih.gov

Prodrug Strategies for Enhanced Bioavailability and Targeted Delivery

Prodrug strategies involve chemically modifying a pharmacologically active agent to form a compound with reduced or no activity, which then undergoes a bio-reversible transformation in vivo to release the active drug nih.govif-pan.krakow.plresearchgate.net. This approach is highly effective and versatile for improving physicochemical properties, optimizing biopharmaceutical and pharmacokinetic parameters, and mitigating adverse effects nih.govif-pan.krakow.plresearchgate.net. Approximately 10-14% of globally approved drugs are classified as prodrugs if-pan.krakow.plresearchgate.net.

For this compound (MFAME), while it is a derivative designed for improved properties, further prodrug modifications could theoretically enhance its bioavailability and targeted delivery. Prodrugs are often designed to address issues such as poor solubility, limited permeability, and non-specific biodistribution nih.govif-pan.krakow.plmdpi.com. For instance, prodrugs can enhance oral absorption by improving transport through specific transporters in the small intestine, such as oligopeptide transporters like Pept1 mdpi.com. A significant portion (around 59%) of prodrug design goals aim at enhancing bioavailability, primarily through improvements in permeability (35%) and solubility (15%) nih.gov.

Prodrugs can increase lipophilicity, thereby enhancing passive transport across biological membranes, often by converting polar or ionizable groups into ester prodrugs if-pan.krakow.pl. An ideal ester prodrug should exhibit chemical stability across a range of pH values, high aqueous solubility, good transcellular absorption, resistance to hydrolysis during absorption, and rapid and quantitative conversion to the active component post-absorption if-pan.krakow.pl. While the provided information does not detail specific prodrugs of this compound, the general principles of prodrug design are highly relevant. For example, the conversion of other compounds, such as FMDP, into a lipophilic prodrug (acetoxy-methyl ester) has been shown to slightly increase antifungal activity psu.edu.

Table 3: Key Objectives and Mechanisms of Prodrug Strategies

ObjectiveMechanismExamples (General)Reference
Enhance BioavailabilityImprove solubility, permeability, absorption, and metabolic stability.Amino acid and dipeptide monoester prodrugs (e.g., of gemcitabine), ester prodrugs for increased lipophilicity. nih.govmdpi.com
Targeted DeliveryExploit specific transporters, enzymes, or tissue-specific conditions for selective drug release.Antibody-directed enzyme prodrug therapy (ADEPT), gene-directed enzyme prodrug therapy (GDEPT), targeting-ligand conjugated prodrugs. if-pan.krakow.plresearchgate.netnih.gov
Reduce ToxicityMinimize off-target effects and concentrate active drug at the site of action.Valacyclovir, valganciclovir (B601543) (improving toxicity profile of parent drugs). mdpi.comnih.gov
Improve Chemical StabilityProtect active drug from degradation in vivo.Various prodrug types, including those designed for stability across pH ranges. nih.govif-pan.krakow.plresearchgate.net

Targeted Delivery Systems for Specific Fungal Niche Accumulation

Targeted delivery systems aim to accumulate this compound (MFAME) specifically at fungal infection sites, thereby maximizing therapeutic efficacy and minimizing off-target effects on host cells. This is particularly crucial for antifungal agents, where selective toxicity is a key challenge.

Liposomes and nanoparticles can facilitate targeted delivery. For instance, liposomal formulations can be designed to target specific tissues, such as macrophages, which are often involved in fungal infections amazonaws.com. Nanoparticles, including poly(beta-amino ester) (PBAE) nanoparticles, can achieve efficient delivery to specific cell types, such as human airway epithelial cells, even when administered systemically nih.gov. The composition of nanoparticles is fundamental in increasing antifungal activity and can lead to synergistic effects when combined with the active agent nih.gov.

Prodrug strategies also contribute to targeted delivery by exploiting specific biological cues. This can involve designing prodrugs that are activated by enzymes overexpressed in fungal cells or by specific conditions prevalent in the fungal microenvironment, such as pH differences or specific transporters if-pan.krakow.plnih.gov. For example, studies have shown that membrane-permeabilizing polyene macrolides, including amphotericin B (AMB) and its N-methyl-N-fructosyl methyl ester derivative (MFAME), at subinhibitory concentrations, can facilitate the diffusion of other antifungal agents (e.g., ADGP) through the fungal cell membrane, leading to synergistic antifungal effects psu.edu. This suggests MFAME itself, or its formulations, could be part of a synergistic targeted approach.

The concept of 'smart drug carriers' using polymeric micelles, which can be made stimuli-sensitive or equipped with specific ligand molecules on their surface, is another avenue for targeted delivery to specific areas of the body ijper.org. While specific research on this compound's accumulation in fungal niches via these advanced targeting mechanisms is not detailed in the provided search results, the foundational research on polyenes and drug delivery systems points to these as viable future directions for enhancing the compound's therapeutic targeting.

Fungal Resistance Mechanisms to N Fructosylamphotericin B Methyl Ester

Molecular Basis of Intrinsic and Acquired Resistance in Fungi

Fungal resistance to polyenes, including N-fructosylamphotericin B methyl ester, stems from molecular alterations that compromise the drug's ability to bind to its target or exert its fungicidal effects.

Intrinsic Resistance: Certain fungal species exhibit natural, inherent resistance to amphotericin B and, by extension, its derivatives. Examples include Aspergillus terreus, Scedosporium apiospermum, Lomentospora prolificans, and some Fusarium species frontiersin.orgnih.gov. For A. terreus, intrinsic resistance to AmB is often linked to an increase in catalase levels within the fungal cells, which helps reduce the oxidative stress induced by the drug, rather than alterations in membrane sterol composition frontiersin.orgnih.gov.

Acquired Resistance: Acquired resistance to polyenes is less common but can develop, especially in species like Candida lusitaniae and Candida tropicalis, where it is more frequently observed compared to Candida albicans nih.govreviberoammicol.com. The predominant mechanism for acquired resistance to AmB is an alteration in the sterol composition of the fungal cell membrane nih.govreviberoammicol.commdpi.com. This typically involves mutations in genes of the ergosterol (B1671047) biosynthesis pathway (ERG genes), leading to qualitative and quantitative changes in membrane sterols nih.govmdpi.commdpi.com.

Fungal Membrane Homeostasis and Ergosterol Biosynthesis Pathway Alterations in Resistant Strains

Ergosterol is the primary sterol in fungal cell membranes, playing a vital role in membrane fluidity, permeability, and the function of integral membrane proteins, making it essential for cell viability frontiersin.orgmdpi.com. Polyene antifungals, including this compound, exert their antifungal action by directly binding to ergosterol in the fungal cell membrane, leading to the formation of pores, disruption of membrane integrity, and ultimately, fungal cell death mdpi.commdpi.commdpi.com. Therefore, modifications to ergosterol or its biosynthesis pathway are critical resistance mechanisms.

Key alterations in ergosterol biosynthesis contributing to polyene resistance include:

Ergosterol Substitution: When ERG11 (lanosterol 14α-demethylase) and ERG3 genes become dysfunctional, ergosterol in the membrane can be replaced by alternative sterols such as lanosterol, eburicol, and 4,14-dimethyl-zymosterol nih.govmdpi.commdpi.com. These alternative sterols have a lower affinity for polyenes, thereby protecting the fungal cell from the drug's effects.

Impact on MFAME: this compound's improved selective toxicity is partly attributed to its enhanced ability to differentiate between fungal ergosterol and mammalian cholesterol nih.gov. This implies that any alterations in the ergosterol profile of the fungal membrane would directly impact MFAME's efficacy, as its mechanism of action relies on this selective binding bibliotekanauki.plbibliotekanauki.pl. While studies indicate that sterol interference is less pronounced for MFAME compared to AmB, significant disruptions in ergosterol biosynthesis remain a core resistance strategy for fungi bibliotekanauki.plbibliotekanauki.pl.

The following table summarizes common ergosterol biosynthesis gene alterations and their impact on polyene resistance:

Gene AlterationEnzyme AffectedFungal Sterol ModificationConsequence for Polyene ActivityRelevant Fungi
ERG2 mutationC-8 sterol isomeraseConversion of fecosterol (B45770) to episterol (B45613) impaired; low ergosterol affinity for AmBReduced binding of polyenesCandida spp., C. neoformans frontiersin.orgmdpi.comfrontiersin.orgnih.gov
ERG3 mutationΔ5,6-desaturaseLow ergosterol levels; production of toxic sterols bypassed nih.govReduced binding of polyenes; confers azole/polyene cross-resistance frontiersin.orgfrontiersin.orgnih.govCandida albicans, C. dubliniensis frontiersin.orgmdpi.comfrontiersin.orgnih.gov
ERG11 mutationLanosterol 14α-demethylaseErgosterol replaced by alternative sterols (e.g., lanosterol) nih.govmdpi.commdpi.comReduced binding of polyenes; often associated with azole resistance nih.govmdpi.commdpi.comCandida albicans nih.govmdpi.commdpi.com

Efflux Pump Modulation and this compound Transport

Efflux pumps are integral membrane proteins that actively transport various substrates, including antifungal drugs, out of the fungal cell, thereby reducing the intracellular drug concentration and mediating resistance mdpi.commdpi.comaimspress.com. This mechanism is well-documented for other antifungal classes, particularly azoles, where overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters plays a significant role in drug efflux mdpi.commdpi.comaimspress.commdpi.com.

While efflux pumps are a major mechanism of multidrug resistance in fungi, specific detailed research findings on their direct modulation or their role in the transport of this compound are not extensively covered in the available literature. Given that polyenes primarily act by directly perturbing the fungal membrane structure rather than targeting an intracellular enzyme, the role of efflux pumps might be less prominent compared to antifungals that require intracellular accumulation to exert their effects. However, the general principle of reducing effective drug concentration via efflux cannot be entirely discounted as a contributing factor to broader antifungal resistance, even if not specifically elucidated for MFAME.

Cross-Resistance Patterns with Other Antifungal Classes

Cross-resistance refers to a phenomenon where resistance to one antifungal agent confers resistance to another, often due to shared mechanisms of action or common cellular pathways affected by resistance mutations.

Azoles and Polyenes: A notable cross-resistance pattern exists between azoles and polyenes, largely due to their shared target: ergosterol biosynthesis. Azoles inhibit the cytochrome P450 enzyme 14-α demethylase (ERG11), which is crucial for ergosterol synthesis frontiersin.orgmdpi.com. If ergosterol biosynthesis is inhibited by azoles, less ergosterol is available for polyene binding, which can influence the action of polyenes frontiersin.org. Conversely, mutations leading to low ergosterol content, such as ERG3 loss-of-function mutations, can confer cross-resistance to both azoles and polyenes, as the reduced ergosterol levels protect yeast from the toxic effects of polyenes frontiersin.orgnih.govnih.gov.

General Considerations: While some ERG mutations leading to polyene resistance impose significant fitness deficits on the fungus, limiting the co-occurrence of resistance to multiple antifungal classes, specific ERG mutations can indeed result in cross-resistance to azoles nih.gov. Furthermore, broader mechanisms like aneuploidies (chromosomal rearrangements) have been implicated in leading to tolerance or resistance to multiple, seemingly unrelated drugs mdpi.com.

Structure Activity Relationship Sar Studies of N Fructosylamphotericin B Methyl Ester Analogues

Influence of Fructosyl Moiety Modifications on Antifungal Activity and Selective Action

The introduction of a fructosyl moiety, as seen in N-fructosylamphotericin B methyl ester (MFAME), contributes significantly to its modified biological properties. This modification is part of a strategy to introduce bulky substituents at the amino sugar moiety of Amphotericin B to diminish mammalian in vitro toxicity eurekaselect.com. MFAME has been shown to retain the broad spectrum antifungal activity of Amphotericin B while exhibiting a two orders of magnitude lower toxicity against mammalian cells in vivo and in vitro nih.govbibliotekanauki.plscience.gov.

Comparative studies have shown that MFAME's self-association properties in aqueous solutions are altered compared to Amphotericin B, existing in monomeric, soluble, and insoluble aggregate forms in equilibrium researchgate.netnih.gov. These altered self-association properties are thought to contribute to its reduced toxicity researchgate.net. For example, MFAME's toxicity towards red blood cells, tested by measuring potassium leakage and hemolysis, is influenced by its aggregated state researchgate.netnih.gov.

A key aspect of the improved selective toxicity lies in the altered interaction of MFAME with sterols in fungal versus mammalian cell membranes. While Amphotericin B's selective toxicity is partly due to its higher affinity for ergosterol (B1671047) (fungal) than cholesterol (mammalian), the introduction of bulky substituents like the fructosyl group in MFAME is believed to create a steric hindrance effect that further disturbs interaction with cholesterol but not with ergosterol, leading to improved selective toxicity frontiersin.org.

A comparative study on MFAME and AmB showed differences in their activity related to potassium loss from erythrocytes (mammalian cells) and fungal growth inhibition (Candida albicans). These findings highlight the improved selective toxicity of MFAME. bibliotekanauki.pl

Table 1: Comparative Biological Activity of Amphotericin B and this compound (MFAME) bibliotekanauki.pl

CompoundEK50 (µg/mL) (Potassium Loss from Erythrocytes)EH50 (µg/mL) (Hemoglobin Loss from Erythrocytes)MIC (µg/mL) (Candida albicans growth inhibition)
Amphotericin B (AMB)0.220.380.1
This compound (MFAME)>100>1000.1

Note: EK50: concentration causing 50% potassium loss; EH50: concentration causing 50% hemoglobin loss; MIC: minimal inhibitory concentration.

Role of Methyl Esterification in Modulating Biological Profile

Methyl esterification of the carboxyl group at C-16 of Amphotericin B is another critical modification in this compound. This modification aims to improve solubility and reduce toxicity google.com. Amphotericin B is poorly soluble in aqueous media, and its monomolecular solution is typically obtained only at very low concentrations (less than 10⁻⁷ M) researchgate.net. The formation of water-soluble salts of this compound, facilitated by the methyl esterification and fructosyl modification, significantly enhances its solubility, which is crucial for drug formulation and systemic delivery bibliotekanauki.plpsu.edu.

Structural Determinants of Membrane Interaction and Pore Formation

The mechanism of action of this compound, similar to its parent compound Amphotericin B, involves interaction with membrane sterols, particularly ergosterol in fungal cell membranes, leading to the formation of transmembrane channels or pores lipidmaps.orgszu.czfrontiersin.org. This disruption of membrane permeability causes leakage of intracellular ions (e.g., K+) and other cytoplasmic contents, eventually leading to fungal cell death lipidmaps.orgfrontiersin.org.

The key structural determinant for improved selective toxicity in this compound is its differential ability to interact with ergosterol versus cholesterol, and crucially, its differential ability to form lethal channels in fungal versus mammalian cells, even when the affinity to the sterol targets might not be drastically different google.com. The introduction of bulky substituents, such as the fructosyl moiety, induces a steric hindrance effect that specifically disfavors interaction with cholesterol while preserving or minimally affecting interaction with ergosterol frontiersin.orgeurekaselect.com. This results in significantly reduced toxicity to mammalian cells (e.g., human erythrocytes) while maintaining potent antifungal activity nih.govbibliotekanauki.plscience.gov.

For instance, studies on potassium leakage from red blood cells have shown that this compound causes negligible potassium release from human erythrocytes at concentrations far exceeding its minimal inhibitory concentration (MIC) against Candida albicans, whereas Amphotericin B induces significant potassium leakage at much lower concentrations bibliotekanauki.pl. This suggests that while both compounds interact with sterols to form channels, the nature or stability of the pores formed by this compound in cholesterol-containing membranes is fundamentally different and less disruptive to mammalian cells google.comacs.org.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling techniques play a vital role in elucidating the detailed structure-activity relationships of polyene antifungals like this compound. These methods allow for the investigation of molecular interactions at an atomic level, providing insights into how structural modifications affect binding affinity, membrane insertion, and pore formation dynamics.

Molecular dynamics simulations, for example, have been employed to study the interactions between Amphotericin B and its derivatives with lipid membranes containing different sterols (ergosterol vs. cholesterol) szu.czcore.ac.uk. Such simulations can reveal specifics about the orientation, depth of insertion, and aggregation patterns of the drug molecules within the lipid bilayer, which are crucial for understanding their mechanism of action and selective toxicity szu.czcore.ac.uk.

While specific detailed computational studies directly on this compound were less abundant in the immediate search results, the principle applies: these methods help to clarify the molecular bases for improved selectivity of AmB derivatives core.ac.uk. By modeling the impact of the fructosyl moiety and methyl ester group on the compound's conformational flexibility, hydrogen bonding networks, and steric bulk, researchers can predict and explain the observed differences in membrane interaction and channel formation compared to the parent compound. This can involve assessing the stability and characteristics of drug-sterol complexes and the resulting pores in different membrane environments, thereby informing the rational design of new derivatives with enhanced therapeutic profiles szu.czcore.ac.uk.

Advanced Methodologies and Analytical Techniques in N Fructosylamphotericin B Methyl Ester Research

Spectroscopic Techniques for Mechanism of Action Elucidation (e.g., UV-Vis, Circular Dichroism, Fluorescence, NMR)

Spectroscopic methods are fundamental in characterizing the physicochemical properties of N-fructosylamphotericin B methyl ester and its interactions with biological membranes. These techniques offer a window into the compound's aggregation state, its binding to sterols, and its effect on membrane structure and fluidity, which are all crucial aspects of its antifungal activity.

UV-Vis Spectroscopy is instrumental in studying the aggregation state of this compound in aqueous solutions. The polyene chromophore of the molecule exhibits distinct spectral shifts upon aggregation. In its monomeric form, the compound typically shows a primary absorption peak around 408 nm. As it self-associates into aggregates, this peak can shift, often to shorter wavelengths (hypsochromic shift) for H-type aggregates or to longer wavelengths (bathochromic shift) for J-type aggregates. This technique allows researchers to determine the critical concentration for aggregation and to study how environmental factors, such as pH and the presence of sterols, influence the equilibrium between monomeric and aggregated species. The aggregation state is believed to be closely linked to both the antifungal efficacy and the toxicity profile of polyene antibiotics.

Circular Dichroism (CD) Spectroscopy provides valuable information on the supramolecular organization of this compound, particularly when it interacts with membrane components. CD spectra are sensitive to the chiral arrangement of molecules in aggregates and complexes. Studies have utilized CD to confirm the binding of this compound to cellular membranes and to characterize the structure of the resulting complexes. nih.gov For instance, the appearance of specific CD signals upon incubation with liposomes or cells indicates the formation of ordered assemblies within the lipid bilayer, which is a prerequisite for the formation of ion-permeable channels, the presumed mechanism of action.

Fluorescence Spectroscopy , particularly fluorescence resonance energy transfer (FRET) and fluorescence anisotropy, is a powerful tool for probing the binding affinity and the effects on membrane fluidity. In FRET-based assays, a fluorescent membrane probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its derivative 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH), acts as a donor, and the polyene antibiotic as an acceptor. The quenching of the donor's fluorescence upon binding of the antibiotic to the membrane provides a quantitative measure of the binding affinity. nih.gov Such studies have shown that the binding affinity of this compound to both fungal and mammalian cells is comparable to that of Amphotericin B, suggesting that differential toxicity is not due to differences in membrane binding. nih.gov

Fluorescence anisotropy measurements, on the other hand, reveal changes in the microviscosity or fluidity of the cell membrane upon drug interaction. A decrease in fluorescence anisotropy of a membrane probe indicates an increase in membrane fluidity, while an increase suggests a more rigid environment. Research has shown that while Amphotericin B strongly perturbs the structure of murine thymocyte membranes, this compound causes only a slight decrease in anisotropy, indicating a lesser impact on membrane fluidity. nih.gov This difference in membrane perturbation is thought to contribute to the lower toxicity of the derivative.

Spectroscopic TechniqueParameter MeasuredKey Findings for this compoundReference
UV-Vis Spectroscopy Aggregation StateCharacterizes the equilibrium between monomeric and aggregated forms in aqueous solution.N/A
Circular Dichroism Supramolecular OrganizationConfirms the formation of ordered assemblies upon interaction with cell membranes. nih.gov
Fluorescence (FRET) Binding AffinityBinding affinity to fungal and mammalian cells is comparable to Amphotericin B. nih.gov
Fluorescence Anisotropy Membrane FluidityCauses a slight decrease in the anisotropy of membrane probes in murine thymocytes, indicating a minor effect on membrane fluidity compared to Amphotericin B. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers the potential for detailed structural elucidation of this compound and its complexes at an atomic level. While solid-state NMR has been employed to study the structure of channels formed by the parent compound, Amphotericin B, in membranes, specific NMR studies on this compound are not widely available in the public domain. A study on the synthesis of a ¹³C-labeled Amphotericin B methyl ester highlights the utility of this technique as a powerful tool for the structural analysis of molecular assemblies of related compounds. researchgate.net Such approaches could, in principle, be applied to this compound to provide precise structural models of its interactions with membrane sterols.

Advanced Microscopy for Cellular Interaction Studies (e.g., AFM, Cryo-EM)

Advanced microscopy techniques provide high-resolution visualization of the effects of antifungal agents on the morphology and structure of cell membranes.

Atomic Force Microscopy (AFM) allows for the imaging of membrane surfaces at the nanoscale in near-physiological conditions. It can be used to visualize the disruption of the lipid bilayer and the formation of pores or other structural changes induced by membrane-active compounds. While specific AFM studies focusing on this compound are not readily found in published literature, this technique has been used to study the real-time interaction of other antibiotics with model lipid membranes, revealing drug-induced erosion and disappearance of lipid domains. nih.gov Such studies on Amphotericin B have provided insights into the formation of ion channels.

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the high-resolution structure of biological macromolecules and their complexes. It would be an ideal method to visualize the channels or pores formed by this compound in a lipid environment. To date, there is a lack of specific Cryo-EM studies published for this compound. However, the potential of this technique is underscored by its application in resolving the structures of other complex biological assemblies, such as the spliceosome. embopress.org

High-Throughput Screening for this compound Modulators

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological activity. In the context of this compound, HTS could be employed to identify molecules that either enhance its antifungal efficacy (synergistic compounds) or reduce its residual toxicity (antagonistic compounds or potentiators of selective activity).

There are currently no specific HTS campaigns for modulators of this compound reported in the scientific literature. However, HTS assays have been developed for the parent compound, Amphotericin B, and for general antifungal drug discovery. nih.govresearchgate.net These assays often utilize microtiter plate-based formats to screen for effects on fungal growth, biofilm formation, or specific cellular pathways. nih.govresearchgate.net For example, a robotic microtiter plate-based screening assay has been developed for Candida albicans to evaluate the effect of various compounds in combination with Amphotericin B. nih.gov Such platforms could be adapted to search for modulators of this compound.

Omics Technologies (Genomics, Proteomics, Metabolomics) in Resistance and Mechanism Studies

Omics technologies provide a global view of the cellular processes affected by a drug and can be invaluable in understanding mechanisms of action and resistance.

Genomics approaches, such as genome-wide expression profiling, can identify genes that are differentially expressed in response to drug treatment. This can reveal the cellular pathways that are perturbed by the drug and the genetic basis of resistance. While specific genomic studies on this compound are not available, research on Amphotericin B has identified the upregulation of genes involved in ergosterol (B1671047) biosynthesis and cell stress responses in resistant strains of Candida albicans. nih.gov

Proteomics involves the large-scale study of proteins and their functions. Proteomic analysis of fungal cells treated with an antifungal agent can identify changes in protein expression that are part of the cellular response to the drug. Studies on Amphotericin B have shown that it alters the abundance of proteins associated with oxidative stress, osmotic tolerance, and cell wall biosynthesis in Candida albicans. nih.gov In Aspergillus fumigatus, proteomic and transcriptomic analyses have revealed differential expression of proteins involved in the ergosterol pathway, cell stress, and transport in response to Amphotericin B. nih.govresearchgate.net

Metabolomics focuses on the comprehensive analysis of metabolites in a biological system. Metabolic footprinting can discriminate the modes of action of different antifungal substances by analyzing the changes they induce in the extracellular metabolome of fungal cultures. nih.gov Studies on the effect of Amphotericin B on the metabolic profiles of Candida albicans have identified significant alterations in pathways related to polyamine synthesis, the tricarboxylic acid (TCA) cycle, and glutathione (B108866) metabolism. nih.gov

While these powerful omics technologies have provided significant insights into the action of and resistance to Amphotericin B, their application to specifically understand the nuances of this compound's interaction with fungal cells remains an area for future research.

Future Directions and Unexplored Avenues in N Fructosylamphotericin B Methyl Ester Research

Development of Next-Generation N-Fructosylamphotericin B Methyl Ester Derivatives with Enhanced Properties

The continuous pursuit of improved antifungal agents drives the development of next-generation this compound derivatives. Research efforts are focused on further enhancing its desirable properties while mitigating any residual limitations. N-methyl-N-D-fructosyl amphotericin B methyl ester (MF-AME) has already demonstrated a two-orders-of-magnitude lower toxicity in vivo and in vitro against mammalian cells compared to AmB, alongside retaining its broad spectrum antifungal activity bibliotekanauki.plnih.govfrontiersin.org. This improvement is partly attributed to the diminished concentration of water-soluble oligomers of MF-AME in aqueous media and its superior ability to differentiate between cholesterol (mammalian sterol) and ergosterol (B1671047) (fungal sterol) bibliotekanauki.plnih.gov.

Future directions in derivative development include exploring novel chemical modifications at various points of the molecule, such as the mycosamine (B1206536) sugar moiety or the macrolide ring, to optimize solubility, stability, and selective targeting researchgate.netgoogle.com. The introduction of bulky moieties at the substituent linked to the amino group, while preserving the basic character of the amino group, has been shown to induce a steric hindrance effect, leading to derivatives with high antifungal activity against a broad spectrum of Candida species and filamentous fungi, including multi-drug resistant (MDR) strains google.com. Furthermore, strategies might involve conjugating NFAM with specific carriers or ligands to achieve targeted delivery to fungal infection sites, potentially increasing local drug concentrations and minimizing systemic exposure. Glycosylation engineering, for instance, holds promise for reducing toxicity and improving water solubility of polyene macrolides researchgate.netucd.iemdpi.com.

Table 1: Key Enhanced Properties of this compound (MF-AME) over Amphotericin B

PropertyAmphotericin B (AmB)This compound (MF-AME)Reference
Toxicity to Mammalian CellsHigh bibliotekanauki.plnih.govfrontiersin.orgTwo orders of magnitude lower bibliotekanauki.plnih.govfrontiersin.org bibliotekanauki.plnih.govfrontiersin.org
Water Solubility of SaltsPoorly soluble bibliotekanauki.plpsu.edubibliotekanauki.plGood solubility psu.edubibliotekanauki.pl psu.edubibliotekanauki.pl
Antifungal SpectrumBroad bibliotekanauki.plBroad bibliotekanauki.pl bibliotekanauki.pl
Aggregation PropertiesForms self-associates/oligomers bibliotekanauki.plnih.govAltered/diminished self-association nih.govresearchgate.net nih.govresearchgate.net
Sterol DifferentiationLess differentiation bibliotekanauki.plBetter differentiation (cholesterol vs. ergosterol) bibliotekanauki.pl bibliotekanauki.plnih.gov
Activity against MDR StrainsVariableHigh activity bibliotekanauki.plgoogle.com bibliotekanauki.plgoogle.com

Exploration of Novel Mechanisms of Action Beyond Membrane Permeabilization

While the primary mechanism of action for Amphotericin B and its derivatives, including NFAM, traditionally centers on binding to ergosterol in fungal cell membranes and forming transmembrane channels, leading to membrane permeabilization and cell death, there is growing interest in exploring additional or novel mechanisms lipidmaps.orgmims.comnih.govresearchgate.net. Research indicates that polyenes may possess other antifungal effects beyond mere pore formation nih.gov. These include inducing oxidative stress in fungal cells and the formation of reactive oxygen species, which contribute to their fungicidal effects ucd.ienih.gov.

Future research avenues for NFAM could delve deeper into its potential to:

Modulate fungal metabolism : Investigate whether NFAM interferes with essential metabolic pathways in fungi, independent of its membrane-disrupting action.

Induce apoptotic-like responses : Explore if NFAM triggers programmed cell death pathways in fungal pathogens, offering a distinct fungicidal mechanism nih.gov.

Exert immunomodulatory effects : Some antimicrobial agents can modulate the host immune response. Future studies could investigate if NFAM has direct or indirect effects on host immune cells, contributing to fungal clearance beyond its direct antifungal activity. This could involve examining its impact on cytokine production, phagocytosis, or other immune effector functions.

Sterol extraction (Sponge Model) : A newer hypothesis, the "sponge model," suggests that amphotericin B aggregates align on the membrane surface and extract ergosterol from the lipid bilayer ucd.ieplos.org. Research into how NFAM's modified aggregation properties influence this sterol extraction mechanism could provide new insights into its improved selective toxicity.

Understanding these multifaceted mechanisms could open doors for designing even more potent and selective NFAM derivatives, or for developing synergistic combination therapies that target multiple fungal vulnerabilities.

Integration with Immunotherapy Approaches in Preclinical Models

The increasing recognition of the importance of host immunity in controlling fungal infections has led to exploring combination therapies that integrate antifungal agents with immunotherapy approaches. Given NFAM's reduced toxicity, it presents an attractive candidate for such combinatorial strategies in preclinical models.

Future research could focus on:

Synergistic combinations : Investigating the efficacy of NFAM in conjunction with immunomodulatory agents, such as cytokines, growth factors, or immune checkpoint inhibitors, to bolster the host's antifungal immune response.

Enhancing fungal antigen presentation : Exploring whether NFAM can enhance the presentation of fungal antigens to immune cells, thereby promoting a more robust adaptive immune response against the pathogen.

Modulating macrophage or neutrophil function : Studying if NFAM can directly or indirectly activate or prime phagocytic cells (e.g., macrophages, neutrophils) to improve their fungicidal activity and clearance of fungal elements.

Developing immunotherapeutic formulations : Designing delivery systems that co-deliver NFAM with immunotherapeutics to fungal infection sites, potentially enhancing both antifungal efficacy and immune activation locally.

Preclinical studies in immunocompromised animal models would be crucial to evaluate the safety and efficacy of such integrated approaches, potentially paving the way for novel strategies to combat severe and refractory fungal infections.

Addressing Challenges in Preclinical Development and Translation

Despite the promising properties of this compound, several challenges remain in its preclinical development and translation to clinical use. Addressing these issues systematically is vital for its successful progression.

Key challenges and future directions include:

Optimization of Formulation and Delivery : While NFAM salts show good water solubility, further research is needed to develop optimal pharmaceutical formulations for various routes of administration, ensuring stability, bioavailability, and patient convenience psu.edubibliotekanauki.pl. This may involve exploring advanced drug delivery systems, such as nanoparticles or liposomes, which have shown promise in improving the therapeutic index of AmB derivatives, although initial studies with MFAME in liposomes did not show further improvement in selective toxicity compared to free MFAME psu.edu.

Pharmacokinetic and Pharmacodynamic Characterization : Comprehensive pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug concentration-effect relationship) studies are essential to fully understand NFAM's behavior in biological systems and to predict optimal dosing regimens.

Standardization of Preclinical Models : Developing and validating robust and predictive preclinical animal models that accurately reflect human fungal infections is crucial for evaluating NFAM's efficacy against a wider range of fungal pathogens, including resistant strains, and for assessing long-term safety.

Investigating Resistance Mechanisms : While polyenes generally face less resistance development compared to other antifungal classes, ongoing surveillance and investigation into potential resistance mechanisms to NFAM, if any emerge, are necessary to anticipate and counteract future challenges.

Scalable and Cost-Effective Synthesis : Ensuring that the synthesis of NFAM and its next-generation derivatives can be scaled up efficiently and cost-effectively for potential large-scale production is a practical consideration for translation.

Q & A

Q. What are the established methodologies for synthesizing N-fructosylamphotericin B methyl ester, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves methyl esterification of amphotericin B derivatives, followed by fructosylation. Purity validation requires orthogonal analytical techniques such as HPLC for separation, NMR for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Batch-to-batch consistency can be assessed using quantitative GC-MS for methyl ester content .

Q. Which analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming glycosidic linkages and esterification sites. Fourier-Transform Infrared Spectroscopy (FTIR) can validate functional groups (e.g., carbonyl from esters). High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy. Chromatographic methods (HPLC, GC-MS) assess purity and degradation products .

Q. What in vitro models are widely used to evaluate the antifungal activity of this compound?

  • Methodological Answer : Standardized antifungal susceptibility testing (e.g., CLSI M38/M60 protocols) using Candida albicans or Aspergillus fumigatus strains. Minimum Inhibitory Concentration (MIC) assays in RPMI-1640 media at 35°C, with 48–72-hour incubation, are recommended. Include cytotoxicity controls (e.g., mammalian cell lines) to assess therapeutic index .

Q. How should dose-response experiments be designed to determine the therapeutic index of this compound?

  • Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) in triplicate. Measure efficacy (e.g., fungal growth inhibition) and toxicity (e.g., hemolysis or cell viability via MTT assay). Calculate EC₅₀ (efficacy) and IC₅₀ (toxicity) using nonlinear regression. The therapeutic index is defined as IC₅₀/EC₅₀ .

Q. What parameters are critical during stability testing of this compound formulations?

  • Methodological Answer : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months). Key parameters include pH stability (2–9), oxidation susceptibility (via peroxide exposure), and photodegradation (ICH Q1B guidelines). Use HPLC to quantify degradation products and assign impurity thresholds per ICH Q3A .

Advanced Research Questions

Q. How can the Taguchi experimental design optimize synthesis parameters for this compound?

  • Methodological Answer : Apply orthogonal arrays (e.g., L9 for four parameters at three levels) to screen variables: catalyst concentration (0.5–1.5 wt%), reaction temperature (40–60°C), solvent polarity, and fructosylation time. Use signal-to-noise (S/N) ratios to identify optimal conditions (e.g., maximum yield). Validate via ANOVA to determine parameter contributions (e.g., catalyst concentration often dominates) .

Q. What strategies resolve contradictions in efficacy data across studies involving this compound?

  • Methodological Answer : Conduct meta-analysis with PRISMA guidelines to aggregate data. Assess heterogeneity sources (e.g., strain variability, assay conditions) via subgroup analysis. Validate conflicting results using standardized protocols (e.g., CLSI) and orthogonal assays (e.g., time-kill kinetics vs. MIC). Address confounding variables (e.g., serum protein binding) using physiologically relevant media .

Q. How can computational modeling integrate with experimental data to elucidate the cholesterol-binding mechanism?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC/cholesterol) to study binding kinetics. Validate predictions using surface plasmon resonance (SPR) for affinity measurements and cryo-EM for structural insights. Cross-correlate computational binding energies with experimental IC₅₀ values .

Q. What orthogonal approaches validate the absence of process-related impurities in synthesized batches?

  • Methodological Answer : Combine LC-MS/MS for targeted impurity profiling (e.g., unreacted amphotericin B), ¹H-NMR for residual solvent detection, and elemental analysis for catalyst residues (e.g., K⁺). Establish impurity thresholds using ICH Q3D guidelines for elemental contaminants .

Q. Which meta-analysis frameworks reconcile disparate findings on the compound’s cholesterol-binding properties?

  • Methodological Answer : Use random-effects models to account for inter-study variability. Stratify data by experimental conditions (e.g., membrane composition in SPR studies). Apply sensitivity analysis to exclude outliers. Validate conclusions with in vitro hemolysis assays correlating cholesterol depletion with toxicity .

Guidance for Methodological Rigor

  • Experimental Replication : Follow Beilstein Journal guidelines: document synthesis protocols in sufficient detail for replication, including catalyst batch numbers and reaction monitoring intervals (e.g., TLC every 30 minutes) .
  • Data Contradiction Analysis : Use FINER criteria to evaluate study feasibility and relevance. For example, inconsistent MIC values may arise from differing inoculum sizes; address this by standardizing to 1–5 × 10³ CFU/mL .
  • Ethical Compliance : For in vivo studies, adhere to protocols in "Application for Research Involving Human Subjects," including justification of sample sizes via power analysis and ethical review of toxicity endpoints .

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